molecular formula C28H30Cl3N7O5S B607487 FMF-04-159-2 CAS No. 2364489-81-4

FMF-04-159-2

カタログ番号: B607487
CAS番号: 2364489-81-4
分子量: 683.0
InChIキー: HZPYSAHDRSBARR-QPJJXVBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

FMF-04-159-2 plays a crucial role in biochemical reactions by inhibiting CDK14 and other related kinases. It binds covalently to CDK14 at the C218 residue, leading to the inhibition of its kinase activity . The compound also inhibits CDK2, CDK10, and other TAIRE kinases with varying degrees of potency . The inhibition of these kinases affects various cellular processes, including cell cycle regulation and signal transduction pathways .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In cancer cells, particularly triple-negative breast cancer cells, this compound suppresses cell proliferation and metastasis by inhibiting CDK14 . The compound also affects cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound impacts gene expression and cellular metabolism by modulating the activity of CDK14 and other related kinases .

Molecular Mechanism

The molecular mechanism of this compound involves covalent binding to the C218 residue of CDK14, leading to the inhibition of its kinase activity . This inhibition disrupts the phosphorylation of downstream substrates involved in cell cycle regulation and signal transduction . This compound also inhibits other TAIRE kinases, such as CDK16, CDK17, and CDK18, which further contributes to its effects on cellular processes . The compound’s ability to modulate gene expression and enzyme activity at the molecular level makes it a valuable tool for studying kinase signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound maintains its inhibitory activity over extended periods, although its potency may decrease with prolonged exposure . Long-term effects on cellular function include sustained inhibition of cell proliferation and alterations in cell cycle dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK14 activity and suppresses tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on normal cell function and potential off-target effects . The optimal dosage for therapeutic applications needs to be carefully determined to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to kinase signaling and cell cycle regulation . The compound interacts with enzymes and cofactors that modulate its activity and stability within cells . By inhibiting CDK14 and other related kinases, this compound affects metabolic flux and the levels of various metabolites involved in cell proliferation and differentiation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding affinity to specific cellular components . These interactions play a crucial role in determining the compound’s efficacy and specificity in targeting CDK14 and other related kinases .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization is essential for the compound’s ability to inhibit CDK14 and modulate cellular processes effectively .

準備方法

The synthesis of FMF-04-159-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.

化学反応の分析

FMF-04-159-2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Cancer Research

FMF-04-159-2 has shown significant promise in cancer research due to its ability to inhibit CDK14, which is often upregulated in various cancers, including colorectal and esophageal cancers. The compound's inhibition of CDK14 has been linked to reduced proliferation of cancer cells and has generated interest as a therapeutic target . Notably, studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cell lines by disrupting essential phosphorylation events during mitosis .

Neurodegenerative Diseases

Recent investigations have highlighted this compound's potential in treating neurodegenerative disorders, particularly Parkinson's disease. The compound has been shown to reduce levels of alpha-synuclein, a protein associated with neurodegeneration. In vitro and in vivo studies indicate that this compound can mitigate alpha-synuclein pathology, suggesting it may serve as a disease-modifying agent for synucleinopathies . This application is particularly relevant given the strong correlation between alpha-synuclein levels and Parkinson's disease progression.

Inhibition of CDK14 in Cancer Models

A study conducted on colorectal cancer models demonstrated that pharmacological inhibition of CDK14 using this compound resulted in significant tumor regression. The compound was administered at varying doses, with results showing a dose-dependent reduction in tumor growth and enhanced survival rates among treated animals compared to controls .

Reduction of Alpha-Synuclein Levels

In preclinical models of Parkinson's disease, this compound was administered via intracerebral infusion. Results indicated a marked decrease in total alpha-synuclein concentrations, leading to improved behavioral outcomes in mouse models exhibiting PD-like phenotypes. These findings suggest that targeting CDK14 could be a viable strategy for mitigating neurodegenerative pathology .

生物活性

FMF-04-159-2 is a potent covalent inhibitor primarily targeting Cyclin-dependent Kinase 14 (CDK14) and CDK16, belonging to the TAIRE family of kinases. This compound has been characterized for its biological activity, particularly in the context of cancer research, where it plays a significant role in regulating cell cycle progression and various signaling pathways.

  • Chemical Name : N-(1-((3-(4-(Dimethylamino)butanamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide
  • Molecular Formula : C28H32Cl3N7O5S
  • Purity : ≥98%

This compound exhibits selective inhibition of CDK14 and CDK16 with IC50 values of approximately 40 nM for CDK14 in cellular assays and 6 nM for CDK16 in kinase activity assays. The compound binds covalently to its target, leading to reversible inhibition upon washout, which is crucial for discerning specific biological effects attributed to CDK14 inhibition .

Key Findings from Research Studies

  • Cell Cycle Regulation : Inhibition of CDK14 using this compound significantly affects mitotic progression. Studies indicate that the compound reduces phosphorylation levels of key substrates involved in cell cycle regulation, demonstrating its impact on cellular proliferation and survival .
  • Phospho-proteomics Analysis : An unbiased phospho-proteomics approach revealed that this compound treatment alters the phosphorylation landscape in cells, implicating CDK14 in various signaling pathways beyond traditional cell cycle roles. The compound's effects were assessed using mass spectrometry to identify specific substrates that are modulated by CDK14 activity .
  • Resistance Mechanisms in Cancer : this compound has shown potential in reversing drug resistance mechanisms, particularly in non-small cell lung cancer (NSCLC). The compound targets PFTK1 (CDK14), which has been implicated in gefitinib resistance by activating Wnt/β-catenin signaling pathways. Inhibition of PFTK1 by this compound enhances the sensitivity of cancer cells to gefitinib treatment .

Table 1: Summary of Biological Activity Data for this compound

CompoundTarget KinaseIC50 (nM)Effect on Cell ProliferationNotes
This compoundCDK1440Significant reductionCovalent inhibitor; reverses drug resistance
FMF-04-159-RCDK166Moderate reductionReversible binding; control compound
FMF-03-198-2Multi-target88High potencyLess selective; broader kinase engagement

特性

CAS番号

2364489-81-4

分子式

C28H30Cl3N7O5S

分子量

683.0

IUPAC名

(E)-N-(1-((3-(4-(dimethylamino)but-2-enamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C28H30Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3-7,13-16,18H,8-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)/b7-4+

InChIキー

HZPYSAHDRSBARR-QPJJXVBHSA-N

SMILES

O=C(C1=NNC=C1NC(C2=C(Cl)C=C(Cl)C=C2Cl)=O)NC3CCN(S(=O)(C4=CC=CC(NC(/C=C/CN(C)C)=O)=C4)=O)CC3

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

FMF-04-159-2;  FMF041592;  FMF 04 159 2; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FMF-04-159-2
Reactant of Route 2
Reactant of Route 2
FMF-04-159-2
Reactant of Route 3
Reactant of Route 3
FMF-04-159-2
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
FMF-04-159-2
Reactant of Route 5
Reactant of Route 5
FMF-04-159-2
Reactant of Route 6
Reactant of Route 6
FMF-04-159-2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。